PFI-90

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

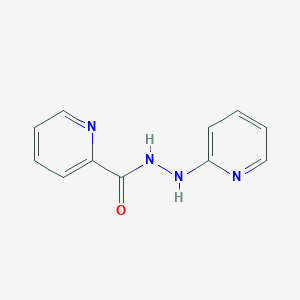

IUPAC Name |

N'-pyridin-2-ylpyridine-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c16-11(9-5-1-3-7-12-9)15-14-10-6-2-4-8-13-10/h1-8H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZPXNWBXDWHKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NNC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PFI-90: A Selective KDM3B Inhibitor for Oncogenic Transcription Factor PAX3-FOXO1

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Epigenetic modifications play a crucial role in regulating gene expression, and their dysregulation is a hallmark of many cancers. Histone demethylases, such as the lysine-specific demethylase 3B (KDM3B), are key enzymes in this regulatory network. KDM3B specifically removes methyl groups from histone H3 at lysine 9 (H3K9me1/me2), a mark generally associated with transcriptional repression. In fusion-positive rhabdomyosarcoma (FP-RMS), a highly aggressive pediatric soft tissue sarcoma, the oncogenic fusion protein PAX3-FOXO1 drives tumorigenesis. Recent research has identified KDM3B as a critical co-factor for PAX3-FOXO1's transcriptional activity. This has led to the development of small molecule inhibitors targeting KDM3B, among which PFI-90 has emerged as a potent and selective agent. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and the experimental methodologies used to characterize its function.

This compound: Mechanism of Action and Selectivity

This compound is a small molecule inhibitor that demonstrates high selectivity for KDM3B.[1][2][3][4][5] Through direct binding to the KDM3B enzyme, this compound inhibits its demethylase activity, leading to an increase in the repressive H3K9me2 histone mark at PAX3-FOXO1 target gene loci.[1][6] This epigenetic alteration results in the suppression of the PAX3-FOXO1-driven transcriptional program, which is essential for the survival and proliferation of FP-RMS cells.[1][6] The potent and specific action of this compound makes it a valuable tool for studying KDM3B biology and a promising lead compound for the development of targeted therapies for FP-RMS and other cancers dependent on similar transcriptional machinery.[2][6]

Data Presentation

Biochemical and Cellular Activity of this compound

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Type | Target | Reference |

| IC50 | See Selectivity Profile | Enzymatic Inhibition | KDM Panel | [6] |

| Kd | 7.68 µM | Surface Plasmon Resonance (SPR) | KDM3B | [6][7][8] |

| EC50 (RH4 cells) | 0.9 µM | Cell Viability | PAX3-FOXO1+ RMS | [6][7][8] |

| EC50 (RH30 cells) | 3.2 µM | Cell Viability | PAX3-FOXO1+ RMS | [6][7][8] |

| EC50 (SCMC cells) | 0.4 µM | Cell Viability | PAX3-FOXO1+ RMS | [6][7][8] |

| EC50 (OSA-CL cells) | 1895 nM | Cell Viability | - | [9] |

| EC50 (TC-32 cells) | 1113 nM | Cell Viability | - | [9] |

Table 1: Summary of this compound Quantitative Data. This table provides a summary of the half-maximal inhibitory concentration (IC50), dissociation constant (Kd), and half-maximal effective concentration (EC50) values for this compound.

| KDM Target | This compound IC50 (µM) |

| KDM3B | < 0.1 |

| KDM1A | 1-10 |

| KDM4B | 1-10 |

| KDM5A | 1-10 |

| KDM6B | > 10 |

| HDACs | |

| HDAC1 | > 10 |

| HDAC2 | > 10 |

| HDAC3 | > 10 |

| PRMT5 | > 10 |

Table 2: this compound Selectivity Profile. This table outlines the IC50 values of this compound against a panel of histone demethylases (KDMs), histone deacetylases (HDACs), and a protein arginine methyltransferase (PRMT5), demonstrating its high selectivity for KDM3B.[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following table outlines the key experimental protocols used in the characterization of this compound.

| Experiment | Methodology |

| Enzymatic Inhibition Assay | Recombinant KDM enzymes were incubated with a biotinylated histone H3 peptide substrate and this compound at various concentrations. The demethylated product was detected using a specific antibody and a time-resolved fluorescence resonance energy transfer (TR-FRET) readout. Assays were performed in a buffer containing 20 mM MOPS/Tris (pH 7), 5 µM FAS, and 100 µM ascorbic acid.[6] |

| Cell Viability Assay | FP-RMS cell lines (RH4, RH30, SCMC) were seeded in 96-well plates and treated with a dose range of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo luminescent cell viability assay, which measures ATP levels.[6] |

| Western Blotting | Cells treated with this compound or DMSO were lysed, and protein concentrations were determined. Proteins were separated by SDS-PAGE, transferred to a nitrocellulose membrane, and probed with primary antibodies against H3K9me2, H3K4me3, and other proteins of interest (e.g., MYOG, cleaved PARP). HRP-conjugated secondary antibodies and enhanced chemiluminescence (ECL) were used for detection.[6] |

| Chromatin Immunoprecipitation (ChIP)-Sequencing | RH4 cells were treated with this compound or DMSO for 24 hours. Chromatin was cross-linked with formaldehyde, sonicated to generate fragments, and immunoprecipitated with antibodies against PAX3-FOXO1, H3K9me2, H3K4me3, H3K27me3, and H3K27ac. DNA was then purified, and libraries were prepared for sequencing.[6] |

| Surface Plasmon Resonance (SPR) | The binding kinetics of this compound to full-length KDM3B were measured using a Biacore instrument. KDM3B was immobilized on a sensor chip, and various concentrations of this compound were flowed over the surface to determine the association and dissociation rates, from which the dissociation constant (Kd) was calculated.[6] |

| Nuclear Magnetic Resonance (NMR) | Ligand-observed NMR techniques, including WaterLOGSY and Carr-Purcell-Meiboom-Gill (CPMG), were used to confirm the direct binding of this compound to a truncated KDM3B protein construct. These experiments detect changes in the NMR signal of the small molecule upon binding to the protein.[6] |

| Apoptosis Assay | Apoptosis was quantified by measuring caspase-3 and -7 activity using the Caspase-Glo 3/7 Assay. FP-RMS cells were treated with this compound for 24 hours before the assay was performed.[6] |

Table 3: Detailed Methodologies for Key Experiments. This table provides a detailed breakdown of the protocols for the essential assays used to characterize this compound.

Mandatory Visualization

Signaling Pathway of KDM3B Inhibition by this compound in FP-RMS

References

- 1. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma [art.torvergata.it]

- 2. curesarcoma.org [curesarcoma.org]

- 3. "KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusio" by Yong Yean Kim, Berkley E. Gryder et al. [hsrc.himmelfarb.gwu.edu]

- 4. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]

- 5. researchgate.net [researchgate.net]

- 6. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

PFI-90: A Novel Epigenetic Approach to Inhibit the PAX3-FOXO1 Oncogenic Program in Fusion-Positive Rhabdomyosarcoma

An In-depth Technical Guide

Abstract

Fusion-positive rhabdomyosarcoma (FP-RMS) is an aggressive pediatric soft tissue sarcoma driven by the potent chimeric transcription factor, PAX3-FOXO1.[1] The aberrant transcriptional activity of this oncoprotein is central to the malignancy, making it a critical therapeutic target. This document provides a comprehensive technical overview of PFI-90, a novel small molecule inhibitor that effectively suppresses the PAX3-FOXO1-driven oncogenic program. This compound functions not by directly targeting the fusion protein, but through an epigenetic mechanism involving the inhibition of histone lysine demethylases (KDMs), primarily KDM3B.[2][3] By increasing repressive histone marks at PAX3-FOXO1 binding sites, this compound downregulates the expression of key downstream target genes, leading to apoptosis, myogenic differentiation, and suppression of tumor growth in preclinical models.[2][4] This guide details the mechanism of action, quantitative biochemical and cellular activity, and the key experimental protocols used to validate this compound as a promising therapeutic agent for FP-RMS.

The PAX3-FOXO1 Fusion Oncoprotein in Alveolar Rhabdomyosarcoma

Alveolar rhabdomyosarcoma (ARMS) is a subtype of RMS characterized by a recurrent chromosomal translocation, most commonly t(2;13)(q35;q14), which fuses the DNA-binding domain of Paired Box 3 (PAX3) to the potent transactivation domain of Forkhead Box O1 (FOXO1).[1][5] The resulting PAX3-FOXO1 fusion protein is a transcriptional activator significantly more potent than wild-type PAX3.[1] It drives tumorigenesis by binding to super enhancers and promoting the expression of a network of downstream target genes involved in cell proliferation, survival, and inhibition of differentiation, including MYCN, MYOD1, and FGFR4.[6][7][8] Given its central role and tumor-specific expression, PAX3-FOXO1 is an ideal, albeit challenging, therapeutic target.

This compound: Indirect Inhibition of PAX3-FOXO1 via Epigenetic Modulation

This compound was identified through a high-throughput screen of over 62,000 compounds for inhibitors of PAX3-FOXO1 transcriptional activity.[2][9] Subsequent mechanistic studies revealed that this compound does not bind directly to the fusion protein. Instead, it is a potent inhibitor of histone lysine demethylases (KDMs), with the highest selectivity for KDM3B.[2][9][10]

The proposed mechanism of action is as follows:

-

KDM3B Inhibition : this compound directly binds to and inhibits the enzymatic activity of KDM3B.[2][4][11] KDM3B is responsible for removing methyl groups from histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression.

-

Increased H3K9me2 : Inhibition of KDM3B by this compound leads to an accumulation of the repressive H3K9me2 mark at PAX3-FOXO1 binding sites throughout the genome.[2][11]

-

Transcriptional Repression : The altered chromatin state at these regulatory regions suppresses the transcription of the PAX3-FOXO1 target gene network, effectively shutting down its oncogenic output.[2][9]

-

Dual KDM Inhibition : this compound also demonstrates activity against KDM1A.[2][11] Inhibition of KDM1A, a demethylase for H3K4me2/1 (marks associated with active transcription), leads to increased H3K4 methylation at genes promoting apoptosis and myogenic differentiation, contributing to the inhibitor's anti-tumor phenotype.[11]

Quantitative Data Presentation

The efficacy of this compound has been quantified through various biochemical and cell-based assays.

Table 1: Cellular Potency of this compound in FP-RMS Cell Lines

This table summarizes the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of this compound required to inhibit the growth of various FP-RMS cell lines.

| Cell Line | Fusion Status | EC50 / IC50 (nM) | Citation(s) |

| RH4 | PAX3-FOXO1 | 812 | [12] |

| RH30 | PAX3-FOXO1 | 3200 | [12] |

| SCMC | PAX3-FOXO1 | Low to sub-micromolar | [2][10] |

| TC-32 | EWS-FLI1 | 1113 | [12] |

| OSA-CL | N/A | 1895 | [12] |

Note: Lower values indicate higher potency.

Table 2: this compound Biophysical and Enzymatic Inhibition Data

This table presents data on the direct interaction of this compound with its primary target KDM3B and its inhibitory profile against a panel of related enzymes.

| Parameter | Target | Value | Method | Citation(s) |

| Binding Affinity (KD) | KDM3B | 7.68 µM | Surface Plasmon Resonance (SPR) | [2][10][13] |

| Enzymatic Inhibition | KDM3B | Most Potent | In vitro enzymatic assays | [2][10][11] |

| KDM1A | Active | In vitro enzymatic assays | [2][10][11] | |

| KDM4B | Active | In vitro enzymatic assays | [2][10] | |

| KDM5A | Active | In vitro enzymatic assays | [2][10] | |

| HDACs | Inactive | In vitro enzymatic assays | [2][10] | |

| PRMT5 | Inactive | In vitro enzymatic assays | [2][10] | |

| Solubility (logP) | N/A | 0.82 | N/A | [2][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used in the characterization of this compound.

High-Throughput Screening via Luciferase Reporter Assay

This assay was used to screen compound libraries to identify inhibitors of PAX3-FOXO1's transcriptional activity.

Protocol:

-

Cell Plating : Seed engineered FP-RMS cells (e.g., RH4) containing a PAX3-FOXO1-responsive firefly luciferase reporter construct into 96-well or 384-well plates at a density to achieve ~80% confluency at the end of the experiment.[14]

-

Compound Addition : Using an automated liquid handler, add test compounds (like this compound) or DMSO (vehicle control) to the wells. A secondary reporter, such as CMV-driven Renilla luciferase, can be used to control for non-specific transcriptional inhibition or cytotoxicity.[10]

-

Incubation : Incubate plates for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

-

Lysis and Substrate Addition : Remove plates from the incubator and allow them to equilibrate to room temperature. Add a dual-luciferase reagent (e.g., Dual-Glo® Luciferase Assay System) according to the manufacturer's instructions. This lyses the cells and provides the necessary substrates for both luciferases.

-

Luminescence Reading : Measure firefly luminescence, followed by Renilla luminescence, using a plate luminometer.

-

Data Analysis : Normalize the PAX3-FOXO1-driven firefly luciferase signal to the CMV-driven Renilla luciferase signal. Calculate the percent inhibition for each compound relative to the DMSO control. Plot dose-response curves to determine EC50 values.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq was essential to map the genomic location of PAX3-FOXO1 and to quantify changes in histone marks (e.g., H3K9me2) upon this compound treatment.[2][11]

Protocol:

-

Cell Treatment and Crosslinking : Treat ~10-20 million FP-RMS cells (e.g., RH4) with this compound or DMSO for a defined period (e.g., 24 hours). Add formaldehyde directly to the media to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing : Harvest and wash the cells. Perform cell lysis using appropriate buffers to isolate nuclei. Resuspend nuclei in a shearing buffer (e.g., RIPA buffer) and sonicate to shear chromatin into fragments of 200-500 bp. Centrifuge to pellet debris.

-

Immunoprecipitation (IP) : Pre-clear the chromatin lysate with Protein A/G beads. Incubate a portion of the lysate (saving a small amount as "input" control) overnight at 4°C with a ChIP-grade antibody specific to the target of interest (e.g., anti-H3K9me2 or anti-FOXO1).[15]

-

Immune Complex Capture : Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours to capture the immune complexes.

-

Washes : Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Crosslinking : Elute the chromatin from the beads. Reverse the formaldehyde crosslinks by incubating the eluate and the input control at 65°C overnight with NaCl.

-

DNA Purification : Treat with RNase A and Proteinase K, then purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing : Prepare sequencing libraries from the purified ChIP and input DNA according to the manufacturer's protocols (e.g., Illumina TruSeq). Perform high-throughput sequencing.

-

Bioinformatic Analysis : Align sequenced reads to the reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions of enrichment. Compare peak intensities and distributions between this compound and DMSO-treated samples to identify differential histone modification patterns.[16]

Co-Immunoprecipitation (Co-IP)

While not used to show this compound interaction, Co-IP is a key technique to study the protein-protein interactions of the PAX3-FOXO1 oncoprotein with its co-factors, such as BRD4.[8]

Protocol:

-

Cell Lysis : Harvest cells and lyse them in a non-denaturing IP lysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20) supplemented with protease and phosphatase inhibitors.[17]

-

Pre-clearing : Incubate the whole-cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Antibody Incubation : Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-FOXO1 to pull down PAX3-FOXO1) or a control IgG overnight at 4°C with gentle rotation.

-

Immune Complex Capture : Add fresh Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Washes : Pellet the beads by centrifugation and wash them 3-5 times with cold IP lysis buffer to remove unbound proteins.

-

Elution : Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Western Blot Analysis : Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the expected interacting "prey" protein (e.g., anti-BRD4) and the "bait" protein as a positive control.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for fusion-positive rhabdomyosarcoma. By leveraging a novel epigenetic mechanism, it effectively circumvents the challenge of directly inhibiting the PAX3-FOXO1 transcription factor. This compound's ability to suppress the oncogenic transcriptional program by inhibiting KDM3B, leading to the deposition of repressive H3K9me2 at key gene regulatory regions, has been robustly demonstrated through a combination of biochemical, cellular, and genomic assays.[2][9][11] The quantitative data and detailed experimental workflows provided in this guide underscore the potent and specific activity of this compound. These findings establish a strong rationale for its further preclinical and clinical development as a potential therapy for patients with this devastating disease.

References

- 1. Therapeutic Approaches Targeting PAX3-FOXO1 and Its Regulatory and Transcriptional Pathways in Rhabdomyosarcoma [mdpi.com]

- 2. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. curesarcoma.org [curesarcoma.org]

- 4. researchgate.net [researchgate.net]

- 5. A CALL TO ARMS: TARGETING THE PAX3-FOXO1 GENE IN ALVEOLAR RHABDOMYOSARCOMA* - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PAX3-FOXO1A expression in rhabdomyosarcoma is driven by the targetable nuclear receptor NR4A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PAX3-FOXO1 and FGFR4 in alveolar rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PAX3-FOXO1 establishes myogenic super enhancers and confers BET bromodomain vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. MET Inhibition Sensitizes Rhabdomyosarcoma Cells to NOTCH Signaling Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. PAX3-FOXO1 coordinates enhancer architecture, eRNA transcription, and RNA polymerase pause release at select gene targets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assaygenie.com [assaygenie.com]

PFI-90 Induced Apoptosis in Rhabdomyosarcoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism by which PFI-90, a selective inhibitor of histone demethylases, induces apoptosis in rhabdomyosarcoma (RMS) cells. The information presented herein is intended to support further research and drug development efforts targeting this aggressive pediatric cancer.

Introduction to this compound and Rhabdomyosarcoma

Rhabdomyosarcoma (RMS) is the most common soft tissue sarcoma in children. A significant subset of RMS, known as fusion-positive RMS (FP-RMS), is characterized by a chromosomal translocation that results in the expression of the oncogenic fusion protein PAX3-FOXO1. This fusion protein acts as a master transcription factor, driving tumor progression and conferring a poor prognosis.

This compound has been identified as a potent and selective inhibitor of histone lysine demethylases (KDMs), with a primary target being KDM3B.[1] By inhibiting KDM3B, this compound disrupts the transcriptional activity of PAX3-FOXO1, leading to the induction of apoptosis and myogenic differentiation in FP-RMS cells.[1][2] This guide details the molecular mechanisms, experimental validation, and relevant protocols for studying the pro-apoptotic effects of this compound in rhabdomyosarcoma.

Quantitative Data on this compound Activity

The efficacy of this compound in reducing the viability of rhabdomyosarcoma cell lines and inducing apoptosis has been quantitatively assessed.

Table 1: In Vitro Efficacy of this compound in Rhabdomyosarcoma Cell Lines

| Cell Line | Subtype | EC50 (nM) | Reference |

| RH4 | Alveolar (PAX3-FOXO1 positive) | 812 | [3] |

| RH30 | Alveolar (PAX3-FOXO1 positive) | 3200 | [3] |

Table 2: this compound Induced Apoptosis in Rhabdomyosarcoma Cells

| Cell Line | Treatment | Fold Increase in Caspase-3/7 Activity (vs. DMSO) | Reference |

| RH4 | This compound (3 µM, 24h) | Robust Increase | [2][4] |

| SCMC | This compound (3 µM, 24h) | Increased | [2] |

Signaling Pathways of this compound-Induced Apoptosis

This compound induces apoptosis in fusion-positive rhabdomyosarcoma through a dual mechanism involving the inhibition of KDM3B and KDM1A.

The primary mechanism involves the inhibition of KDM3B, which leads to an increase in the repressive histone mark H3K9me2 at PAX3-FOXO1 target gene promoters. This epigenetic modification results in the downregulation of PAX3-FOXO1 transcriptional activity, a key driver of FP-RMS survival.[1]

Concurrently, this compound inhibits KDM1A, leading to an increase in the activating histone mark H3K4me3 at the promoters of genes involved in myogenesis and apoptosis.[1][5] The upregulation of pro-apoptotic genes, in conjunction with the suppression of PAX3-FOXO1-mediated survival signals, culminates in the activation of the apoptotic cascade, evidenced by PARP cleavage and increased caspase-3/7 activity.[1][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on rhabdomyosarcoma cells.[6][7][8]

Materials:

-

Rhabdomyosarcoma cell lines (e.g., RH4, RH30)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.[6]

-

Treat the cells with serial dilutions of this compound (or DMSO as a vehicle control) and incubate for 72 hours.

-

Remove the treatment medium and add 28 µL of 2 mg/mL MTT solution to each well.[6]

-

Incubate the plate for 1.5 hours at 37°C.[6]

-

Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Incubate for 15 minutes at 37°C with shaking.[6]

-

Measure the absorbance at 492 nm using a microplate reader.[6]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Quantification (Annexin V Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.[9][10]

Materials:

-

Treated and untreated rhabdomyosarcoma cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in rhabdomyosarcoma cells by treating with this compound for the desired time.

-

Collect both adherent and floating cells and centrifuge at 670 x g for 5 minutes.[9]

-

Wash the cells twice with cold PBS.[9]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 2 µL of Propidium Iodide (1 mg/mL).[9]

-

Gently vortex the cells and incubate for 20 minutes at room temperature in the dark.[10]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be both Annexin V and PI positive.[9]

Western Blot Analysis for Apoptosis Markers

This protocol details the detection of PARP cleavage, a hallmark of apoptosis, by western blotting.[4]

Materials:

-

RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-MYOG, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence detection system

Procedure:

-

Lyse treated and untreated cells in RIPA buffer.[4]

-

Determine protein concentration using the BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-PARP) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL detection system. An increase in the cleaved PARP fragment indicates apoptosis.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures and the logical framework for investigating this compound's effects.

Conclusion

This compound represents a promising therapeutic agent for the treatment of fusion-positive rhabdomyosarcoma. Its ability to induce apoptosis through the dual inhibition of KDM3B and KDM1A provides a targeted approach to disrupt the oncogenic activity of PAX3-FOXO1. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to advance novel therapies for this challenging pediatric cancer. Further investigation into the downstream effectors of the this compound-induced apoptotic pathway will be crucial for optimizing its clinical application.

References

- 1. 17-DMAG dually inhibits Hsp90 and histone lysine demethylases in alveolar rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. MTT (Assay protocol [protocols.io]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

Technical Guide: Myogenic Differentiation Effects of PFI-90

Executive Summary

PFI-90 is a novel, water-soluble small molecule inhibitor with high selectivity for the histone demethylase KDM3B.[1][2][3] It also demonstrates inhibitory activity against KDM1A.[1][2] Research has primarily focused on its application in fusion-positive rhabdomyosarcoma (FP-RMS), an aggressive pediatric soft tissue sarcoma driven by the PAX3-FOXO1 (P3F) fusion oncogene.[1][4] In this context, this compound disrupts the oncogenic activity of PAX3-FOXO1, leading to a significant induction of apoptosis and myogenic differentiation.[5][6][7] This technical guide consolidates the available data on this compound, detailing its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.

Mechanism of Action

In fusion-positive rhabdomyosarcoma, the PAX3-FOXO1 oncoprotein is a critical driver that maintains cells in a proliferative, undifferentiated state by modulating gene expression.[4] this compound exerts its pro-myogenic effects through a dual-inhibition mechanism targeting key histone lysine demethylases (KDMs).[2][3]

-

KDM3B Inhibition: this compound is a potent inhibitor of KDM3B.[2] This inhibition leads to an increase in the repressive histone mark H3K9me2 at PAX3-FOXO1 target sites.[2][3] The accumulation of H3K9me2 is associated with the downregulation of the PAX3-FOXO1 transcriptional program, which is essential for blocking the oncogenic drive of FP-RMS.[1][2]

-

KDM1A Inhibition: this compound also inhibits KDM1A.[2][3] This action results in an increase of the active histone mark H3K4me3 at the promoters of genes associated with myogenesis and apoptosis.[2][3] The upregulation of these gene sets, including the key myogenic regulatory factor Myogenin (MYOG), pushes the cancer cells towards terminal differentiation.[2][3]

The combined effect of KDM3B and KDM1A inhibition by this compound effectively rewires the epigenetic landscape of FP-RMS cells, suppressing the oncogenic program while simultaneously activating pathways for muscle differentiation and cell death.[1]

Caption: this compound signaling pathway in fusion-positive rhabdomyosarcoma.

Quantitative Data Summary

The following tables summarize the key quantitative findings related to this compound's activity and effects.

Table 1: Biophysical and In Vitro Properties of this compound

| Parameter | Target | Value / Result | Cell Lines | Citation |

|---|---|---|---|---|

| Binding Affinity (Kd) | KDM3B | 7.68 x 10⁻⁶ M | - | [1] |

| Enzymatic Inhibition | KDM3B | Highest selectivity | - | [1][2][6] |

| KDM1A, KDM4B, KDM5A | Confirmed inhibition | - | [1] |

| Effective Concentration | - | 3 µM | RH4, SCMC |[5] |

Table 2: Cellular and Gene Expression Effects of this compound Treatment

| Assay / Analysis | Key Finding | Method | Citation |

|---|---|---|---|

| Western Blot | Increased MYOG protein levels | Validation of myogenesis | [2][3][7] |

| Increased PARP cleavage | Validation of apoptosis | [2][7] | |

| Increased H3K4me3 & H3K9me2 levels | Histone mark validation | [1][2] | |

| RNA-seq (GSEA) | Upregulation of myogenesis gene sets | Transcriptomic analysis | [2][3] |

| Upregulation of apoptosis gene sets | Transcriptomic analysis | [1][2] | |

| Downregulation of PAX3-FOXO1 targets | Transcriptomic analysis | [1][2] | |

| scRNA-seq | Reduced myoblast gene signature | Single-cell transcriptomics | [1] |

| Increased myocyte gene signature | Single-cell transcriptomics | [1] |

| In Vivo Studies | Delayed tumor progression | FP-RMS xenograft models |[2][3][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols used in the characterization of this compound.

General Experimental Workflow

The characterization of this compound followed a logical progression from initial screening to in vivo validation.

Caption: General experimental workflow for this compound characterization.

Cell Culture and Treatment

-

Cell Lines: Fusion-positive rhabdomyosarcoma cell lines (e.g., RH4, SCMC) were used.[5]

-

Culture Conditions: Cells were cultured in standard media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: For experiments, cells were treated with this compound (e.g., 3 µM) or a DMSO vehicle control for specified durations (e.g., 16 to 24 hours).[1][5]

Western Blotting

-

Purpose: To validate the effects of this compound on protein expression related to myogenesis (MYOG), apoptosis (PARP cleavage), and histone methylation (H3K4me3, H3K9me2).[2][7]

-

Protocol:

-

Lysis: Treated and control cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration was determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.

-

Transfer: Proteins were transferred to a PVDF membrane.

-

Blocking & Incubation: The membrane was blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with primary antibodies against target proteins (MYOG, PARP, H3K4me3, H3K9me2, etc.).

-

Detection: After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) substrate.

-

RNA Sequencing and Gene Set Enrichment Analysis (GSEA)

-

Purpose: To assess global transcriptomic changes induced by this compound.[1][2]

-

Protocol:

-

RNA Extraction: Total RNA was extracted from this compound and DMSO-treated cells using a suitable kit.

-

Library Preparation: RNA-seq libraries were prepared following standard protocols (e.g., poly-A selection, cDNA synthesis, adapter ligation).

-

Sequencing: Libraries were sequenced on a high-throughput platform.

-

Data Analysis: Raw reads were aligned to the human genome. Differential gene expression analysis was performed.

-

GSEA: Gene Set Enrichment Analysis was used to determine if defined sets of genes (e.g., myogenesis, apoptosis, PAX3-FOXO1 targets) showed statistically significant, concordant differences between the this compound and control groups.[2][3]

-

Surface Plasmon Resonance (SPR)

-

Purpose: To confirm and quantify the direct biophysical binding of this compound to its target, KDM3B.[1]

-

Protocol:

-

Immobilization: Recombinant full-length KDM3B protein was immobilized on a sensor chip surface.

-

Binding: A series of this compound concentrations were flowed over the chip surface.

-

Detection: The interaction was monitored in real-time by detecting changes in the refractive index at the surface, generating sensorgrams.

-

Analysis: The resulting data were fitted to a binding model to calculate the equilibrium dissociation constant (Kd), a measure of binding affinity.[1]

-

In Vivo Xenograft Studies

-

Purpose: To evaluate the efficacy of this compound in a preclinical animal model.[6][7]

-

Protocol:

-

Implantation: FP-RMS cells (e.g., RH4) were subcutaneously injected into immunocompromised mice.

-

Tumor Growth: Tumors were allowed to establish to a palpable size.

-

Treatment: Mice were randomized into treatment (this compound) and control (vehicle) groups. The compound was administered systemically (e.g., via intraperitoneal injection) on a defined schedule.

-

Monitoring: Tumor volume and mouse body weight were monitored regularly.

-

Endpoint: The study was concluded when tumors in the control group reached a predetermined size. The delay in tumor progression in the this compound group was used as the primary measure of efficacy.[2][3]

-

References

- 1. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Myogenesis gone awry: the role of developmental pathways in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

The Therapeutic Target of PFI-90: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

PFI-90 is a novel small molecule inhibitor primarily targeting the histone demethylase KDM3B. Its mechanism of action is of significant interest in oncology, particularly for the treatment of fusion-positive rhabdomyosarcoma (FP-RMS). This technical guide provides a comprehensive overview of the therapeutic target of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound exerts its therapeutic effects by selectively inhibiting histone lysine demethylases (KDMs), with a pronounced specificity for KDM3B.[1][2][3][4][5] In the context of FP-RMS, the primary oncogenic driver is the PAX3-FOXO1 fusion protein.[1][2][3][5] this compound's inhibition of KDM3B leads to an increase in the methylation of histone H3 at lysine 9 (H3K9me2), a repressive epigenetic mark, at the binding sites of PAX3-FOXO1. This epigenetic modification results in the downregulation of PAX3-FOXO1 target genes, which are crucial for the proliferation and survival of FP-RMS cells.[3]

Furthermore, this compound also demonstrates inhibitory activity against other KDMs, such as KDM1A.[3] The inhibition of KDM1A contributes to an increase in histone H3 lysine 4 methylation (H3K4me3), an activating mark, at genes associated with myogenesis and apoptosis.[3] The dual effect of downregulating the oncogenic program driven by PAX3-FOXO1 and upregulating pathways leading to cell differentiation and death underlies the anti-tumor activity of this compound.[3][4]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Cell Viability (IC50)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| RH4 | Rhabdomyosarcoma (FP) | 812 | [6][7] |

| RH30 | Rhabdomyosarcoma (FP) | 3200 | [6][7] |

| SCMC | Rhabdomyosarcoma (FP) | - | [3] |

| OSA-CL | Osteosarcoma | 1895 | [6][7] |

| TC-32 | Ewing's Sarcoma | 1113 | [6][7] |

Table 2: Enzymatic Inhibition and Binding Affinity

| Target | Parameter | Value | Method | Reference |

| KDM3B | Binding Constant (Kd) | 7.68 x 10⁻⁶ M | SPR | [3][8] |

| KDM3B | % Inhibition (10 µM) | 87.1% | Assay | [9] |

| KDM4B | % Inhibition (10 µM) | 46.8% | Assay | [9] |

| KDM5A | % Inhibition (10 µM) | >50% (approx.) | Assay | [9] |

| KDM6B | % Inhibition (10 µM) | >50% (approx.) | Assay | [9] |

Signaling Pathway and Experimental Workflow

References

- 1. curesarcoma.org [curesarcoma.org]

- 2. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma [art.torvergata.it]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

PFI-90: A Technical Guide to its Mechanism and Impact on Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

PFI-90 is a potent small molecule inhibitor of histone demethylases, demonstrating significant potential in oncology research, particularly in the context of transcriptionally driven cancers such as fusion-positive rhabdomyosarcoma (FP-RMS). This technical guide provides an in-depth overview of this compound's mechanism of action, its profound effects on gene transcription, and detailed experimental protocols for its study. This compound primarily targets the histone demethylase KDM3B and also exhibits activity against KDM1A. This dual inhibition leads to specific alterations in the histone code, namely an increase in histone H3 lysine 9 dimethylation (H3K9me2) and histone H3 lysine 4 trimethylation (H3K4me3). These epigenetic modifications result in the suppression of oncogenic transcriptional programs, such as that driven by the PAX3-FOXO1 fusion protein, and the concurrent activation of pro-apoptotic and differentiation pathways. This guide serves as a comprehensive resource for researchers investigating this compound and its therapeutic potential.

Mechanism of Action of this compound

This compound is characterized as a selective, multi-target inhibitor of histone lysine demethylases (KDMs).[1] Its primary target is KDM3B, an enzyme responsible for removing methyl groups from H3K9.[2][3][4] Additionally, this compound inhibits KDM1A (also known as LSD1), which demethylates H3K4.[1]

The inhibition of KDM3B by this compound leads to a global increase in the repressive histone mark H3K9me2.[1][2] This is particularly pronounced at enhancer regions and the binding sites of key oncogenic transcription factors like PAX3-FOXO1.[2] The accumulation of H3K9me2 is associated with a more condensed chromatin state, leading to the transcriptional repression of PAX3-FOXO1 target genes.[1]

Simultaneously, the inhibition of KDM1A by this compound results in an increase in the activating histone mark H3K4me3, particularly at the promoters of genes involved in myogenesis and apoptosis.[1] This epigenetic alteration promotes the expression of genes that can induce cell death and differentiation, contributing to the anti-tumor effects of this compound.[1] The combined knockdown of KDM3B and KDM1A has been shown to closely mimic the transcriptional effects of this compound treatment.[2]

Biophysical assays have confirmed the direct binding of this compound to KDM3B.[5]

Signaling Pathway of this compound Action

This compound inhibits KDM3B and KDM1A, altering histone methylation and gene expression.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

| Cell Line | Cancer Type | IC50 (nM) [6] |

| RH4 | Rhabdomyosarcoma | 812 |

| RH30 | Rhabdomyosarcoma | 3200 |

| OSA-CL | Osteosarcoma | 1895 |

| TC-32 | Ewing Sarcoma | 1113 |

| Biophysical Parameter | Target | Value | Method |

| Dissociation Constant (Kd)[5] | KDM3B | 7.68 x 10⁻⁶ M | Surface Plasmon Resonance (SPR) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell-Based Luciferase Reporter Assay

This assay is used to screen for inhibitors of specific transcriptional programs, such as that driven by PAX3-FOXO1.[5]

-

Cell Line: Genetically engineered RH4 FP-RMS cell line expressing a PAX3-FOXO1-selective ALK super-enhancer-driven luciferase reporter. A parallel cell line with a constitutively active CMV promoter-driven luciferase is used as a control for general transcriptional inhibition.

-

Compound Treatment: A small molecule library (e.g., NCI Molecular Targets Program) is screened at a concentration of 10 µM for 24 hours.

-

Luciferase Assay: Luciferase activity is measured using a commercial kit according to the manufacturer's instructions.

-

Data Analysis: The ratio of luciferase activity from the ALK super-enhancer reporter to the CMV promoter reporter is calculated to identify compounds that selectively inhibit the PAX3-FOXO1-driven transcription.

RNA-Sequencing (RNA-seq)

RNA-seq is employed to determine the global transcriptional changes induced by this compound.[1]

-

Cell Culture and Treatment: Cancer cell lines (e.g., RH4) are treated with this compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).

-

RNA Extraction: Total RNA is extracted from cells using a commercial kit.

-

Library Preparation and Sequencing: RNA-seq libraries are prepared and sequenced on a high-throughput sequencing platform.

-

Data Analysis: Gene Set Enrichment Analysis (GSEA) is performed to identify pathways and gene sets that are significantly enriched among the differentially expressed genes. This can reveal effects on apoptosis, myogenesis, and PAX3-FOXO1 target gene expression.[1]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is utilized to map the genome-wide localization of histone modifications and transcription factors.[1][2]

-

Cell Treatment and Crosslinking: Cells are treated with this compound or DMSO. Chromatin is crosslinked with formaldehyde.

-

Chromatin Sonication: Chromatin is sonicated to generate fragments of a desired size range.

-

Immunoprecipitation: Chromatin is incubated with antibodies specific for the target of interest (e.g., H3K9me2, H3K4me3, PAX3-FOXO1).

-

DNA Purification and Sequencing: DNA is purified from the immunoprecipitated complexes, and sequencing libraries are prepared and sequenced.

-

Data Analysis: Sequencing reads are mapped to the genome to identify regions of enrichment for the target protein or histone mark. This reveals changes in the epigenetic landscape at specific genomic locations, such as promoters and enhancers.[2]

Western Blotting

Western blotting is used to validate the effects of this compound on protein expression and signaling pathways.[1]

-

Protein Extraction: Cells are lysed to extract total protein.

-

SDS-PAGE and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane.

-

Antibody Incubation: The membrane is incubated with primary antibodies against proteins of interest (e.g., MYOG for myogenesis, cleaved PARP for apoptosis) and a loading control (e.g., tubulin).

-

Detection: The membrane is incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP), and the signal is visualized.

Experimental Workflow for this compound Characterization

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. curesarcoma.org [curesarcoma.org]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for PFI-90

For Researchers, Scientists, and Drug Development Professionals

Introduction

PFI-90 is a potent and selective small molecule inhibitor of histone demethylase KDM3B.[1][2] It has been identified as a valuable chemical probe for studying the epigenetic regulation of gene expression. This compound functions by inhibiting the PAX3-FOXO1 fusion oncoprotein's transcriptional activity, which is a key driver in fusion-positive rhabdomyosarcoma (FP-RMS).[3][4] The compound has been shown to induce apoptosis and myogenic differentiation in cancer cells, leading to delayed tumor progression in vivo.[1][4] These application notes provide detailed protocols for the in vitro characterization of this compound's biological effects.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of the Jumonji C (JmjC) domain-containing histone lysine demethylase 3B (KDM3B).[5] In fusion-positive rhabdomyosarcoma, the PAX3-FOXO1 oncoprotein drives tumorigenesis. This compound's inhibition of KDM3B leads to an increase in the repressive histone mark H3K9me2 at PAX3-FOXO1 target sites, which suppresses their transcription.[3][5] Additionally, this compound shows activity against KDM1A, resulting in an increase in H3K4me3 at genes associated with myogenesis and apoptosis, promoting cellular differentiation and death.[3][5] This dual activity makes this compound an effective agent in suppressing the oncogenic program driven by PAX3-FOXO1.[6]

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

PFI-90 Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PFI-90, a selective inhibitor of histone demethylase KDM3B, in various cell culture applications. Detailed protocols for assessing its biological effects, along with data presentation and visualization tools, are included to facilitate experimental design and interpretation.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of Lysine Demethylase 3B (KDM3B), a member of the Jumonji C domain-containing family of histone demethylases.[1][2] KDM3B specifically removes mono- and di-methyl groups from histone H3 at lysine 9 (H3K9me1/me2), a mark associated with transcriptional repression.[3] By inhibiting KDM3B, this compound leads to an increase in H3K9 methylation, which in turn alters gene expression.[4] A primary application of this compound is in the study of cancers driven by aberrant transcriptional programs, such as fusion-positive rhabdomyosarcoma (FP-RMS), where it has been shown to disrupt the oncogenic activity of the PAX3-FOXO1 fusion protein.[4][5] this compound treatment can induce apoptosis and promote myogenic differentiation in cancer cell lines.[6][7]

Mechanism of Action

This compound exerts its biological effects by competitively binding to the active site of KDM3B, thereby preventing the demethylation of H3K9. This leads to the accumulation of repressive H3K9me2 marks at the promoter and enhancer regions of KDM3B target genes. In the context of PAX3-FOXO1-driven cancers, the PAX3-FOXO1 oncoprotein recruits KDM3B to the regulatory regions of its target genes, leading to their transcriptional activation. This compound-mediated inhibition of KDM3B counteracts this process, resulting in the downregulation of PAX3-FOXO1 target genes and subsequent induction of apoptosis and cellular differentiation.[4][5]

Caption: this compound mechanism of action in PAX3-FOXO1 positive rhabdomyosarcoma.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in various cell lines and assays. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect | Reference |

| RH4 | Apoptosis | 3 µM | 24 hours | Increased apoptosis | [7] |

| SCMC | Apoptosis | 3 µM | 24 hours | Increased apoptosis | [7] |

| RH4 | Cell Viability (EC50) | 812 nM | Not Specified | Dose-dependent response | [7][8] |

| RH30 | Cell Viability (EC50) | 3200 nM | Not Specified | Dose-dependent response | [7][8] |

| OSA-CL | Cell Viability (EC50) | 1895 nM | Not Specified | Dose-dependent response | [7][8] |

| TC-32 | Cell Viability (EC50) | 1113 nM | Not Specified | Dose-dependent response | [7][8] |

| SJSA-1 | Cell Death (IC50) | 2 µM | Not Specified | Induction of cell death | [9] |

| TC-32 | Cell Death (IC50) | 1 µM | Not Specified | Induction of cell death | [9] |

| RH4 | Gene Expression | Not Specified | 16 hours | Downregulation of PAX3-FOXO1 targets, upregulation of apoptosis genes | [4] |

| RH4 | Myogenic Differentiation | 3 µM | 24 hours | Associated with myogenic differentiation | [6] |

Experimental Protocols

Protocol 1: Assessment of this compound Induced Apoptosis by Annexin V Staining

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with this compound, followed by flow cytometry analysis.

Caption: Workflow for assessing apoptosis using Annexin V staining.

Materials:

-

This compound (stock solution in DMSO)

-

Cell line of interest (e.g., RH4, SCMC)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Annexin V-FITC Apoptosis Detection Kit (or equivalent)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

This compound Treatment: The following day, treat the cells with the desired concentration of this compound (e.g., 3 µM) or a vehicle control (DMSO). Ensure the final DMSO concentration does not exceed 0.1%.

-

Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Cell Harvesting:

-

Carefully collect the culture medium, which contains floating (apoptotic) cells, into a 15 mL conical tube.

-

Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

-

Combine the detached cells with the medium collected in the previous step.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

-

Staining:

-

Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[10]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

-

Add 400 µL of 1X Binding Buffer to each tube.[10]

-

-

Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[11]

-

Data Analysis:

-

Use unstained and single-stained controls to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

Protocol 2: Analysis of Protein Expression by Western Blot

This protocol outlines the procedure for analyzing changes in protein expression (e.g., cleaved PARP, MYOG) in response to this compound treatment.[4][12]

Caption: Workflow for Western blot analysis of protein expression.

Materials:

-

This compound

-

Cell line of interest

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-MYOG, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound as described in Protocol 1. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

Protocol 3: Gene Set Enrichment Analysis (GSEA)

This protocol provides a general workflow for performing GSEA on RNA-sequencing data from cells treated with this compound to identify enriched biological pathways.[4][6]

Caption: Workflow for Gene Set Enrichment Analysis (GSEA).

Procedure:

-

Experiment and Data Generation: Treat cells with this compound and a vehicle control. Extract high-quality RNA and perform RNA-sequencing.

-

Differential Expression Analysis: Process the raw sequencing data and perform differential gene expression analysis to obtain a list of all genes with their corresponding statistics (e.g., log2 fold change, p-value).

-

Ranked Gene List: Create a ranked list of all genes, ordered from most upregulated to most downregulated, based on a chosen metric (e.g., signal-to-noise ratio or log2 fold change).

-

GSEA Software: Use GSEA software, providing the ranked gene list and a database of gene sets (e.g., from MSigDB) as input.

-

Analysis: Run the GSEA analysis to calculate an enrichment score (ES) for each gene set, which reflects the degree to which genes in the set are overrepresented at the top or bottom of the ranked list.

-

Interpretation: Identify gene sets with a statistically significant enrichment score (and a low false discovery rate), indicating that the biological pathway represented by that gene set is significantly altered by this compound treatment.

Concluding Remarks

References

- 1. researchgate.net [researchgate.net]

- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 3. Epigenetic roles of KDM3B and KDM3C in tumorigenesis and their therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 11. bdbiosciences.com [bdbiosciences.com]

- 12. researchgate.net [researchgate.net]

PFI-90 Treatment of RH4 and RH30 Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the effects of PFI-90, a selective inhibitor of histone demethylase KDM3B, on the fusion-positive rhabdomyosarcoma (FP-RMS) cell lines RH4 and RH30. This compound disrupts the oncogenic activity of the PAX3-FOXO1 fusion protein, a key driver in this aggressive pediatric sarcoma. This document details the molecular mechanism of this compound, its impact on cell viability, apoptosis, and cell cycle, and provides detailed protocols for key experimental procedures. The information presented is intended to guide researchers in utilizing this compound as a tool to investigate rhabdomyosarcoma biology and as a potential therapeutic agent.

Introduction

Fusion-positive rhabdomyosarcoma (FP-RMS) is characterized by the chromosomal translocation that produces the potent PAX3-FOXO1 fusion oncogene.[1] Therapies directly targeting this fusion protein have been elusive.[1] this compound has been identified as a selective inhibitor of KDM3B, a histone lysine demethylase.[1][2] By inhibiting KDM3B, this compound downregulates PAX3-FOXO1 transcriptional activity, leading to suppressed growth of FP-RMS cells in vitro and in vivo.[1][2][3] This document summarizes the cellular and molecular consequences of this compound treatment on the well-characterized FP-RMS cell lines, RH4 and RH30.

Data Presentation

Table 1: In Vitro Efficacy of this compound in RH4 and RH30 Cell Lines

| Cell Line | Assay Type | Endpoint | This compound Value | Reference |

| RH4 | Cell Viability | EC50 | ~1 µM | [2][4] |

| RH30 | Cell Viability | EC50 | ~1 µM | [2][4] |

Table 2: Molecular Effects of this compound Treatment in RH4 Cells

| Experiment | Observation | Magnitude of Change | Reference |

| RNA-seq | Downregulation of PAX3-FOXO1 target gene set | Significant Enrichment | [2][4][5] |

| RNA-seq | Upregulation of Apoptosis gene set | Significant Enrichment | [2][4][5] |

| Western Blot | Increased MYOG expression | Upregulation | [2][4][5] |

| Western Blot | Increased PARP cleavage | Upregulation | [2][4][5] |

| ChIP-seq | Histone Methylation | Increase in H3K9me2 at TSS and PAX3-FOXO1 binding sites | [2] |

| ChIP-seq | Histone Methylation | Increase in H3K4me3 around TSS | [2] |

| Western Blot | Histone Methylation | Increase in H3K9 and H3K4 methylation | [2][4][5] |

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound in FP-RMS cells.

Caption: General experimental workflow for this compound treatment.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

-

Cell Culture:

-

Culture RH4 and RH30 cell lines in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency.

-

-

This compound Preparation:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution.

-

Store the stock solution at -80°C in aliquots to avoid repeated freeze-thaw cycles.[6]

-

-

Treatment:

-

Seed RH4 or RH30 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction).

-

Allow cells to adhere overnight.

-

The following day, replace the medium with fresh medium containing the desired concentration of this compound or an equivalent volume of DMSO as a vehicle control. A typical concentration for inducing apoptosis is 3 µM for 24 hours.[6]

-

Protocol 2: Cell Viability (EC50 Determination)

-

Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., ranging from 0.01 µM to 100 µM) for 72 hours. Include a DMSO-only control.

-

MTT Assay:

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the DMSO-treated control wells.

-

Plot the normalized values against the logarithm of the this compound concentration.

-

Calculate the EC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Protocol 3: Apoptosis Assay (Caspase-Glo 3/7)

-

Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound (e.g., 3 µM) or DMSO for 24 hours.[3][6]

-

Assay Procedure:

-

Equilibrate the plate and the Caspase-Glo 3/7 reagent to room temperature.

-

Add Caspase-Glo 3/7 reagent to each well at a volume equal to the culture medium volume.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate at room temperature for 1-2 hours.

-

-

Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Protocol 4: Western Blotting for Histone Methylation and Protein Expression

-

Cell Lysis:

-

After treatment with this compound, wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

For histone analysis, perform acid extraction of histones from the nuclear pellet.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., H3K9me2, H3K4me3, MYOG, cleaved PARP, and a loading control like β-actin or Histone H3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Protocol 5: Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation:

-

Treat cells with this compound (e.g., 1 µM) or DMSO for 24 hours.[2]

-

Harvest the cells by trypsinization and wash with PBS.

-

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in a propidium iodide (PI) staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Gate the cell population to exclude doublets and debris.

-

Analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. This compound treatment is expected to cause an accumulation of cells in the S phase.[2]

-

Conclusion

This compound demonstrates potent anti-tumor activity in RH4 and RH30 rhabdomyosarcoma cell lines by inhibiting the KDM3B demethylase and disrupting the oncogenic PAX3-FOXO1 signaling axis. The resulting increase in histone methylation, induction of apoptosis, and cell cycle arrest highlight a promising therapeutic strategy for FP-RMS. The protocols provided herein offer a framework for further investigation into the mechanism and application of this compound in rhabdomyosarcoma research.

References

- 1. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

Application Notes for PFI-90 in Murine Xenograft Models

References

- 1. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The modulation of iron metabolism affects the Rhabdomyosarcoma tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

PFI-90: Application Notes and Protocols for High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PFI-90 is a potent and selective small molecule inhibitor of the histone lysine demethylase KDM3B, which plays a critical role in transcriptional regulation.[1][2][3] It also demonstrates inhibitory activity against KDM1A. The primary mechanism of action of this compound involves the suppression of the PAX3-FOXO1 fusion oncoprotein's transcriptional activity, a key driver in fusion-positive rhabdomyosarcoma (FP-RMS).[1][3][4][5] By inhibiting KDM3B, this compound leads to an increase in repressive histone marks, ultimately inducing apoptosis and myogenic differentiation in cancer cells.[1][2][3] These characteristics make this compound a valuable tool for cancer research and a potential starting point for the development of novel therapeutics.

These application notes provide detailed protocols for utilizing this compound in various high-throughput screening (HTS) formats to identify and characterize modulators of KDM3B activity and the PAX3-FOXO1 signaling pathway.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its effects by inhibiting the enzymatic activity of KDM3B, a histone demethylase that removes methyl groups from histone H3 at lysine 9 (H3K9). This inhibition leads to an increase in the levels of H3K9me2, a repressive histone mark. In the context of FP-RMS, the PAX3-FOXO1 fusion protein drives the expression of oncogenic target genes. The increased H3K9me2 at the regulatory regions of these genes, induced by this compound, leads to their transcriptional repression. This ultimately results in the induction of apoptosis and myogenic differentiation.

This compound inhibits KDM3B, leading to increased H3K9me2, repression of PAX3-FOXO1 target genes, and induction of apoptosis and differentiation.

Quantitative Data Summary

The following tables summarize the reported in vitro and cellular activities of this compound.

Table 1: In Vitro Biochemical Activity of this compound

| Target | Assay Type | Parameter | Value | Reference |

| KDM3B | TR-FRET | IC50 | High Selectivity (Specific value not reported) | [4] |

| KDM1A | Enzymatic Assay | IC50 | Moderate Inhibition (Specific value not reported) | [4] |

| KDM3B | Surface Plasmon Resonance (SPR) | Kd | 7.68 µM | [4][6] |

Table 2: Cellular Activity of this compound in FP-RMS Cell Lines

| Cell Line | Assay Type | Parameter | Value (nM) | Reference |

| RH4 | Cell Viability | IC50 | 812 | [1][2] |

| RH30 | Cell Viability | IC50 | 3200 | [1][2] |

| SCMC | Cell Viability | EC50 | Sub-micromolar | [4] |

| OSA-CL | Cell Viability | IC50 | 1895 | [1][2] |

| TC-32 | Cell Viability | IC50 | 1113 | [1][2] |

Table 3: High-Throughput Screening Assay Parameters

| Assay Type | Target/Pathway | Key Parameters | Typical Values | Reference |

| TR-FRET | KDM3B | Z' Factor | > 0.7 | [7][8][9] |

| AlphaLISA | KDM3B | Z' Factor | > 0.5 | General HTS Guideline |

| Luciferase Reporter | PAX3-FOXO1 | Z' Factor | > 0.6 | [10] |

Experimental Protocols

Here we provide detailed protocols for three key HTS assays relevant for the study of this compound and its targets.

Protocol 1: KDM3B Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This biochemical assay measures the demethylase activity of KDM3B and can be used to screen for inhibitors. The protocol is adapted from a validated HTS assay for the related KDM4B enzyme.

Experimental Workflow:

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Histone Demethylase | TargetMol [targetmol.com]

- 4. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Long-Term Storage and Stability of PFI-90

For Researchers, Scientists, and Drug Development Professionals

Introduction

PFI-90 is a potent and selective small molecule inhibitor of the histone demethylase KDM3B. It exerts its biological effects by targeting the action of the oncogenic fusion protein PAX3-FOXO1, leading to the induction of apoptosis and myogenic differentiation in cancer cells. These application notes provide detailed protocols for the long-term storage, handling, and stability assessment of this compound to ensure its integrity and performance in research and drug development settings.

Long-Term Storage and Stability

Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following tables summarize the recommended storage conditions and observed stability for this compound in both solid form and in solution.

Table 1: Storage and Stability of Solid this compound

| Storage Condition | Duration | Stability |

| -20°C | ≥ 4 years | Stable |

| Room Temperature | Short-term | Stable for shipping |

Table 2: Storage and Stability of this compound in Solution

| Solvent | Storage Condition | Duration | Stability Notes |

| DMSO | -80°C | ≥ 1 year | Aliquot to avoid repeated freeze-thaw cycles. |

| DMSO | -20°C | Up to 1 month | For shorter-term storage. |

| DMSO | 4°C | > 1 week | For immediate use. |

| Ethanol | -80°C | Not specified | Assumed to be stable for extended periods. |

Note: It is strongly recommended to prepare fresh solutions for in vivo experiments on the day of use. For in vitro assays, aliquoting stock solutions is best practice to maintain compound integrity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-